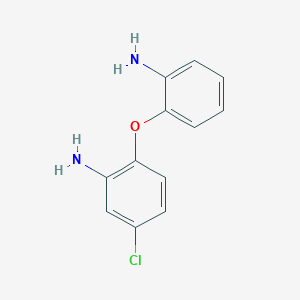
2-(2-Aminophenoxy)-5-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminophenoxy)-5-chloroaniline is an organic compound with the molecular formula C12H11ClN2O It is a derivative of aniline, featuring both amino and phenoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminophenoxy)-5-chloroaniline typically involves the reaction of 2-chloro-5-nitroaniline with 2-aminophenol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The process involves the following steps:
Nitration: 2-chloroaniline is nitrated to form 2-chloro-5-nitroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen in the presence of a nickel-based catalyst.
Coupling: The resulting 2-chloro-5-aminoaniline is then coupled with 2-aminophenol to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminophenoxy)-5-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a nickel catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminophenoxy)-5-chloroaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminophenoxy)-5-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenol: Shares the aminophenoxy functional group but lacks the chloro substitution.
5-Chloro-2-nitroaniline: Contains the chloro and nitro groups but lacks the aminophenoxy group.
2-(2-Aminophenoxy)ethanol: Similar structure but with an additional hydroxyl group.
Uniqueness
2-(2-Aminophenoxy)-5-chloroaniline is unique due to the presence of both the aminophenoxy and chloro functional groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
918306-27-1 |
|---|---|
Fórmula molecular |
C12H11ClN2O |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
2-(2-aminophenoxy)-5-chloroaniline |
InChI |
InChI=1S/C12H11ClN2O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,14-15H2 |
Clave InChI |
VBFWXDZLUPVMIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


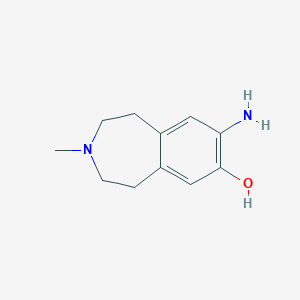

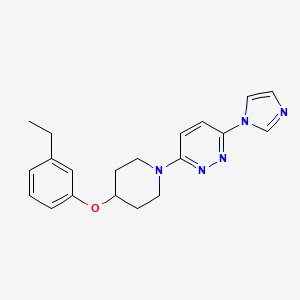
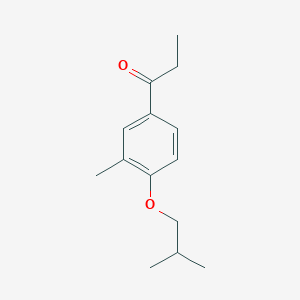
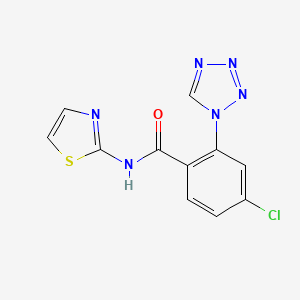


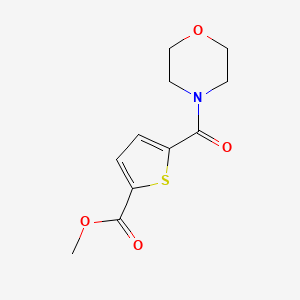
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
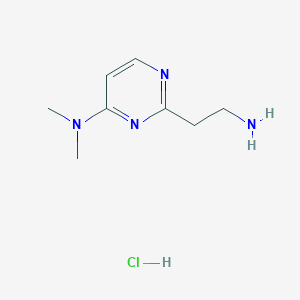
![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)


